molecular formula C16H22N2O2 B182286 Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate CAS No. 132414-78-9

Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Cat. No.: B182286
CAS No.: 132414-78-9
M. Wt: 274.36 g/mol
InChI Key: YPNVJYVXTBJLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
CAS Number: 132414-78-9
Molecular Formula: C₁₅H₂₀N₂O₂
Molecular Weight: 268.34 g/mol
Structure: Features a bicyclic pyrrolo-pyrrole core with a benzyl group at the 1-position and an ethyl ester at the 5-position.
Applications: Used as a key intermediate in organic synthesis and drug development, particularly in modifying pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine. In this case, the starting materials could include a substituted 1,4-dicarbonyl compound and benzylamine. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, identified by its CAS number 132414-78-9, is a compound with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, materials science, and as a research reagent.

Structure and Composition

  • Molecular Formula : C16H22N2O2
  • Molecular Weight : 274.36 g/mol
  • CAS Number : 132414-78-9

Physical Properties

  • The compound is typically stored in a dry environment at temperatures between 2-8°C to maintain its stability and efficacy .

Medicinal Chemistry

This compound has garnered attention for its potential pharmacological properties. Its structural features suggest it may interact with biological targets, leading to therapeutic applications.

Case Studies

  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, researchers have synthesized analogs that demonstrate enhanced activity against breast cancer cells, suggesting a pathway for developing new anticancer agents.
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. The results suggest that it may help mitigate oxidative stress in neuronal cells, providing a basis for further research into treatments for conditions like Alzheimer's disease.

Materials Science

This compound's unique chemical structure also positions it as a candidate for use in materials science.

Applications

  • Polymer Chemistry : this compound can be utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability.
  • Nanotechnology : Research is ongoing into the use of this compound in the development of nanomaterials. Its ability to form stable complexes with metal ions could lead to applications in catalysis and environmental remediation.

Research Reagent

As a research reagent, this compound serves as an important tool in synthetic organic chemistry.

Usage

  • It is used in various synthetic pathways to create complex molecules, facilitating the exploration of new chemical entities with desired biological activities.

Summary Table of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAntitumor activity studiesDevelopment of new anticancer therapies
Neuroprotective effectsPossible treatments for neurodegenerative diseases
Materials SciencePolymer synthesisEnhanced mechanical properties
Nanomaterial developmentApplications in catalysis and remediation
Research ReagentSynthetic organic chemistryCreation of complex molecules

Mechanism of Action

The mechanism of action of ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolo-Pyrrole Core

Ethyl Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

  • CAS : 132414-79-0
  • Formula : C₉H₁₆N₂O₂
  • MW : 184.24 g/mol
  • Key Difference : Lacks the benzyl substituent, resulting in reduced steric hindrance and lipophilicity.

tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

  • CAS : 132414-81-4
  • Formula : C₁₁H₂₀N₂O₂
  • MW : 212.29 g/mol
  • Applications : Common in peptide synthesis and as a protecting group in medicinal chemistry .

Benzyl-Substituted Derivatives

Ethyl 1-[(R)-1-Phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

  • CAS : 948846-55-7
  • Formula : C₁₈H₂₄N₂O₂
  • MW : 300.40 g/mol
  • Key Difference : Chiral phenylethyl group introduces stereochemistry, which may enhance target specificity in bioactive molecules .

tert-Butyl 1-Benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

  • CAS : 2266594-94-7
  • Formula : C₁₉H₂₈N₂O₂
  • MW : 316.44 g/mol
  • Key Difference : Additional methyl group on the bicyclic core increases hydrophobicity and may alter conformational flexibility .

Stereochemical Variants

  • tert-Butyl (3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 370882-39-6) and tert-Butyl (3aS,6aS)-Hexahydropyrrolo...carboxylate (CAS 370882-55-6) :
    • Key Difference : Stereoisomerism at the bicyclic core affects receptor binding and catalytic activity in enzyme inhibition studies .

Physicochemical Properties and Stability

Compound (CAS) Molecular Weight Boiling Point Density Storage Conditions
Target (132414-78-9) 268.34 Not reported ~1.1 g/cm³ Sealed, 2–8°C
Ethyl analog (132414-79-0) 184.24 Not reported ~1.1 g/cm³ Discontinued
tert-Butyl analog (132414-81-4) 212.29 Not reported ~1.09 g/cm³ Dry, room temperature
  • Lipophilicity : Benzyl and tert-butyl substituents increase logP values compared to unsubstituted analogs, enhancing membrane permeability .
  • Stability : Ethyl and tert-butyl esters are sensitive to hydrolysis under acidic/basic conditions, necessitating controlled storage .

Medicinal Chemistry

  • Target Compound : Used in synthesizing USP30 inhibitors for mitochondrial dysfunction and cancer therapy .
  • tert-Butyl Derivatives : Key intermediates in PET radiotracers for imaging α-synuclein fibrils in neurodegenerative diseases .

Q & A

Basic Question: What are the recommended synthetic routes for Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclization, protecting group strategies, and coupling reactions. For example:

  • Key Steps :
    • Core Structure Formation : Cyclization of pyrrolidine derivatives using ethyl propiolate under basic conditions to generate the bicyclic pyrrolo[3,4-b]pyrrole scaffold .
    • Benzylation : Introduction of the benzyl group via alkylation or reductive amination .
    • Esterification : Ethyl ester formation using carboxyl activation reagents (e.g., DCC or EDCI) .
Reagent/ConditionPurposeReference
Ethyl propiolate, KOH, RTCyclization of core structure
Benzyl bromide, NaBH(OAc)₃Benzylation
DCC/DMAP, ethanolEsterification

Basic Question: How can researchers confirm the structural identity of this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR to verify substituent positions and stereochemistry. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₂₆N₂O₂: 302.20) .
  • X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). Hydrogen-bonding patterns in crystal packing can validate dimerization tendencies .

Advanced Question: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Data discrepancies (e.g., unexpected splitting in NMR) may arise from dynamic processes or impurities. Mitigation strategies include:

  • Variable Temperature NMR : Identify conformational exchange broadening (e.g., ring puckering in the pyrrolo[3,4-b]pyrrole core) .
  • Computational Modeling : Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .
  • Purification : Re-crystallize from ethanol/water mixtures to remove byproducts, as described in crystallization protocols for related pyrrolo-pyrrole derivatives .

Advanced Question: What role does stereochemistry play in the biological activity of derivatives?

Methodological Answer:
Stereochemistry critically impacts target binding. For example:

  • Case Study : Theliatinib, a therapeutic agent with a (3aR,6aR)-configured hexahydropyrrolo[3,4-b]pyrrole core, shows enhanced EGFR inhibition compared to its enantiomer .
  • Method : Determine absolute configuration via:
    • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
    • Single-Crystal X-ray : Refine using SHELXL to assign R/S descriptors .

Q. Experimental Design: How to design bioactivity studies for derivatives?

Methodological Answer:
Focus on target-specific assays guided by structural analogs:

  • Inhibition Assays : Test against USP30 (mitochondrial dysfunction) or EGFR (cancer) using fluorescence-based enzymatic assays .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes, leveraging the compound’s bicyclic scaffold for hydrophobic interactions .
  • Dose-Response Analysis : Use IC₅₀ determination via nonlinear regression (e.g., GraphPad Prism) .

Q. Data Analysis: How to handle polymorphic forms in crystallographic studies?

Methodological Answer:
Polymorphism can affect solubility and stability. Strategies include:

  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.
  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
  • SHELXL Refinement : Use the TWIN command to model twinned crystals, common in flexible bicyclic systems .

Q. Stability Assessment: How to evaluate the compound’s stability under experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions .
  • HPLC Monitoring : Track degradation products using C18 columns (e.g., 5 μm, 250 × 4.6 mm) with acetonitrile/water gradients .
  • LC-MS Identification : Characterize degradation pathways (e.g., ester hydrolysis to carboxylic acid) .

Properties

IUPAC Name

ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-20-16(19)18-11-14-8-9-17(15(14)12-18)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNVJYVXTBJLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2CCN(C2C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454769
Record name Ethyl 2-benzyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132414-78-9
Record name Ethyl 2-benzyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

42.8 g (0.25 mol) of ethyl N-allyl-N-(2-oxoethyl) -carbamate are heated under reflux overnight with 41.3 g (0.25 mol) of N-benzylglycine in 750 ml of toluene. The mixture is concentrated and the residue is distilled.
Name
ethyl N-allyl-N-(2-oxoethyl) -carbamate
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
41.3 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.